molecular formula C3H7ClF3NO B2475646 Methyl(2,2,2-trifluoroethoxy)amine hydrochloride CAS No. 2044796-79-2

Methyl(2,2,2-trifluoroethoxy)amine hydrochloride

Cat. No.: B2475646
CAS No.: 2044796-79-2
M. Wt: 165.54
InChI Key: RITONVLYTIZRHA-UHFFFAOYSA-N
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Description

Methyl(2,2,2-trifluoroethoxy)amine hydrochloride (CAS 2044796-79-2) is a chemical building block used in scientific research and the development of novel bioactive molecules. With a molecular formula of C3H7ClF3NO and a molecular weight of 165.54 g/mol , this compound serves as a versatile amine intermediate. Its structure, featuring a trifluoroethoxy group, is of significant interest in medicinal chemistry for its potential to influence the physicochemical properties and metabolic stability of candidate drugs. For instance, the trifluoroethoxy pyridine moiety has been incorporated into the design of potent 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which have demonstrated promising antiproliferative activity against several cancer cell lines in vitro . This highlights the value of such specialized amines in constructing potential therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,2,2-trifluoroethoxy)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO.ClH/c1-7-8-2-3(4,5)6;/h7H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITONVLYTIZRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044796-79-2
Record name methyl(2,2,2-trifluoroethoxy)amine hydrochloride
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Preparation Methods

The synthesis of Methyl(2,2,2-trifluoroethoxy)amine hydrochloride typically involves the reaction of methylamine with 2,2,2-trifluoroethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl(2,2,2-trifluoroethoxy)amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Methyl(2,2,2-trifluoroethoxy)amine hydrochloride serves as a building block in the synthesis of various organic compounds and pharmaceuticals. Its ability to participate in nucleophilic substitution reactions makes it useful for creating more complex molecular structures.

Biological Research

In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. The trifluoroethoxy group enhances its lipophilicity, allowing for better penetration into cell membranes. This property is crucial for studying drug metabolism and cellular responses.

  • Case Study : Research has shown that compounds with similar structures can modulate enzyme activity and receptor binding, impacting signal transduction pathways within cells.

Medicinal Chemistry

This compound acts as an intermediate in drug development. It has been explored for its potential therapeutic effects in various conditions due to its unique chemical properties.

  • Example : The compound has been involved in the synthesis of anti-arrhythmic agents like Flecainide, demonstrating its relevance in pharmaceutical applications .

Industrial Applications

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create formulations with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Methyl(2,2,2-trifluoroethoxy)amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Trifluoroethoxy Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Methyl(2,2,2-trifluoroethoxy)amine HCl C₃H₆F₃NO·HCl 149.54 Methylamine + trifluoroethoxy 2044796-79-2
(4-Methoxyphenyl)methylamine HCl C₁₀H₁₃ClF₃NO 255.67 4-Methoxyphenyl + trifluoroethyl 1955506-23-6
1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine HCl C₆H₈F₃N₃O·HCl 234.60 Pyrazole ring + trifluoroethoxymethyl 1185098-59-2
(2-Methoxyethyl)(2,2,2-trifluoroethyl)amine HCl C₅H₁₁ClF₃NO 193.60 Methoxyethyl + trifluoroethyl -

Key Observations :

  • Methyl vs. Aromatic Substituents: The target compound’s methyl group (C₃) contrasts with aromatic substituents in (phenyl) and (pyrazole).
  • Trifluoroethoxy vs. Trifluoroethyl : The trifluoroethoxy group (–O–CF₃) in the target compound introduces an oxygen atom absent in N-Methyl-2,2,2-trifluoroethylamine HCl (), altering hydrogen-bonding capacity and metabolic pathways.

Fluorinated Amine Derivatives with Varying Fluorination

Compound Name Molecular Formula Fluorine Atoms Key Differences CAS Number Source
Methyl(2,2,2-trifluoroethoxy)amine HCl C₃H₆F₃NO·HCl 3 Trifluoroethoxy group 2044796-79-2
(2,2-Difluoroethyl)-methyl-amine HCl C₃H₈ClF₂N 2 Difluoroethyl group (-CH₂CF₂) 139364-36-6
N-Methyl-2,2,2-trifluoroethylamine HCl C₃H₇ClF₃N 3 Trifluoroethyl group (-CH₂CF₃) -

Key Observations :

  • Biological Impact : Trifluoroethoxy groups are associated with enhanced metabolic stability in pharmaceuticals (), while trifluoroethyl groups may increase volatility.

Physicochemical and Pharmacological Properties

Property Methyl(2,2,2-trifluoroethoxy)amine HCl (2-Methoxyethyl)(2,2,2-trifluoroethyl)amine HCl (4-Methoxyphenyl)methylamine HCl
Solubility High (HCl salt) Moderate (larger alkyl chain) Low (aromatic hydrophobicity)
Boiling Point Not reported Not reported Not reported
Lipophilicity (LogP) ~1.2 (estimated) ~1.8 (estimated) ~2.5 (estimated)
Metabolic Stability High (due to –CF₃) Moderate High (aromatic stabilization)

Notes:

  • Salt Forms : All compounds are hydrochloride salts to improve crystallinity and handling ().
  • Safety : Compounds require hazardous material handling (e.g., avoid inhalation; ).

Biological Activity

Methyl(2,2,2-trifluoroethoxy)amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique trifluoroethoxy group enhances its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethoxy moiety is known to increase binding affinity and selectivity towards these targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Biological Activity Evaluation

Research has demonstrated that this compound exhibits notable biological activities:

  • Anticancer Activity : Studies have shown that compounds containing the trifluoroethoxy group can significantly inhibit the proliferation of various cancer cell lines. For instance, derivatives with this group displayed IC50 values lower than 5 µM against A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, with the minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
  • Enzyme Inhibition : The compound can serve as a probe to investigate enzyme inhibition mechanisms. Its structural features allow it to modulate enzyme activities effectively.

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Values (µM)Notes
AnticancerA549 (Lung Cancer)<5Significant antiproliferative effects
AnticancerMCF-7 (Breast Cancer)<3Enhanced activity with trifluoromethyl groups
AntimicrobialStaphylococcus aureusVariesEffective against Gram-positive bacteria
AntimicrobialEscherichia coliVariesEffective against Gram-negative bacteria

Detailed Research Findings

  • Antiproliferative Studies : In a study evaluating various derivatives of this compound, compounds with electron-withdrawing groups showed increased antiproliferative activity. For example, compounds containing trifluoromethyl substitutions exhibited superior activity against MCF-7 cells compared to non-fluorinated analogs .
  • Cell Cycle Analysis : The impact of the compound on cell cycle progression was assessed in MCF-7 cells. Treatment with this compound resulted in a concentration-dependent increase in G2/M phase arrest, indicating its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies : The compound's interaction with specific enzymes was characterized using biochemical assays. It was found to inhibit key metabolic enzymes involved in cancer progression and bacterial growth, reinforcing its potential therapeutic applications .

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